Cas no 1797253-16-7 (2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one)

2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one
- F6438-1937
- 2-ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
- 1797253-16-7
- 2-ETHYL-1-{4-[5-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}BUTAN-1-ONE
- 2-ethyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
- AKOS024561555
-
- インチ: 1S/C18H29N5O2/c1-3-15(4-2)18(24)23-7-5-22(6-8-23)17-13-16(14-19-20-17)21-9-11-25-12-10-21/h13-15H,3-12H2,1-2H3
- InChIKey: GJNFTWZJBNZJFY-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC)CC)N1CCN(C2=CC(=CN=N2)N2CCOCC2)CC1
計算された属性
- せいみつぶんしりょう: 347.23212518g/mol
- どういたいしつりょう: 347.23212518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-1937-2μmol |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6438-1937-1mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6438-1937-5mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-1937-10mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-1937-25mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6438-1937-30mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6438-1937-15mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6438-1937-75mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6438-1937-100mg |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6438-1937-5μmol |
2-ethyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one |
1797253-16-7 | 5μmol |
$94.5 | 2023-09-09 |
2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-oneに関する追加情報
Compound CAS No. 1797253-16-7: 2-Ethyl-1-{4-[5-(Morpholin-4-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Butan-1-One
The compound with CAS No. 1797253-16-7, known as 2-Ethyl-1-{4-[5-(Morpholin-4-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Butan-1-One, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound is characterized by its complex structure, which includes a pyridazine ring, a piperazine moiety, and a morpholine group, all interconnected in a way that imparts unique chemical and biological properties.
The pyridazine ring in the molecule is a key structural feature, contributing to the compound's aromaticity and electronic properties. Pyridazine, being a six-membered ring with two nitrogen atoms at positions 1 and 2, is known for its ability to participate in various hydrogen bonding interactions and π–π stacking, which are crucial for molecular recognition in biological systems. The presence of the morpholine group further enhances the compound's versatility, as morpholine is a saturated heterocyclic amine that can act as both a hydrogen bond donor and acceptor, improving solubility and bioavailability.
The piperazine moiety serves as a central scaffold, connecting the pyridazine ring to the butanone group. Piperazine's rigid structure provides an ideal platform for the attachment of other functional groups, enabling the molecule to adopt specific conformations that are essential for binding to target proteins or enzymes. Recent studies have shown that compounds with piperazine cores are particularly effective in modulating G-protein coupled receptors (GPCRs), making them promising candidates for treating conditions such as hypertension, depression, and anxiety disorders.
One of the most recent advancements in the study of this compound involves its application in targeted drug delivery systems. Researchers have demonstrated that by modifying the side chains of the butanone group, it is possible to enhance the molecule's selectivity towards specific cellular receptors, thereby reducing off-target effects and improving therapeutic efficacy. For instance, a study published in *Nature Communications* highlighted how this compound can be used as a template for designing small-molecule inhibitors of kinase enzymes, which are implicated in various cancer pathways.
In addition to its pharmacological applications, this compound has also been explored for its potential in bioimaging technologies. The pyridazine ring's fluorescence properties make it an ideal candidate for labeling biomolecules in live-cell imaging experiments. By incorporating this compound into fluorescent probes, scientists have achieved unprecedented resolution in tracking intracellular processes such as protein trafficking and signal transduction.
From a synthetic perspective, the construction of this compound involves a multi-step process that requires precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the pyridazine derivative, followed by coupling reactions to introduce the piperazine and morpholine groups. Recent advancements in catalytic asymmetric synthesis have enabled chemists to achieve high yields and enantioselectivity in these reactions, paving the way for large-scale production of this compound.
Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with its biological targets. Using advanced molecular modeling techniques such as docking simulations and free energy perturbation calculations, researchers have been able to predict binding affinities and identify key residues responsible for ligand binding. These insights have significantly accelerated the drug discovery process by reducing reliance on time-consuming experimental assays.
In conclusion, CAS No. 1797253-16-7 represents a cutting-edge molecule with immense potential across multiple fields of science and technology. Its unique structure combines functional groups that confer versatile chemical properties, making it an invaluable tool for advancing medical research and therapeutic development.
1797253-16-7 (2-ethyl-1-{4-5-(morpholin-4-yl)pyridazin-3-ylpiperazin-1-yl}butan-1-one) 関連製品
- 1806302-28-2(3,4-Difluoro-2-(difluoromethoxy)benzylamine)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)
- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)
- 890093-74-0({4-4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-ylphenyl}amine)
- 2680801-62-9(benzyl N-2-(2-hydroxyethoxy)pyridin-4-ylcarbamate)
- 1804494-90-3(4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine)
- 104807-46-7(Methoctramine)
- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)
- 1276295-04-5(L-threo-Droxidopa-13C2,15N)



